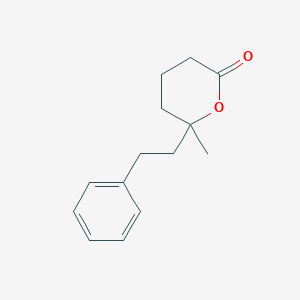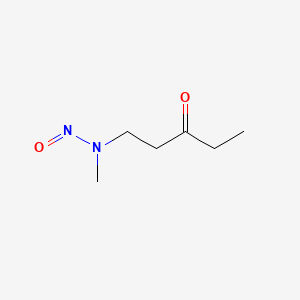![molecular formula C7H18N2O5S B14302314 Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate CAS No. 116365-01-6](/img/no-structure.png)
Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate is an organic compound that belongs to the class of sulfamates It is characterized by the presence of a sulfamate group attached to a methyl {2-[bis(2-hydroxyethyl)amino]ethyl} moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate typically involves the reaction of bis(2-hydroxyethyl)amine with methyl sulfamate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfamate group to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while reduction can produce amines. Substitution reactions can result in a variety of products depending on the nucleophile involved.
科学的研究の応用
Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: It is used in the formulation of various industrial products, including coatings, adhesives, and surfactants.
作用機序
The mechanism of action of Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate involves its interaction with specific molecular targets and pathways. The sulfamate group can interact with enzymes or receptors, leading to changes in their activity. The compound may also affect cellular signaling pathways, influencing various biological processes. Detailed studies are required to fully elucidate the molecular mechanisms and identify the specific targets involved.
類似化合物との比較
Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate can be compared with other similar compounds, such as:
Bis(2-hydroxyethyl)amine: This compound lacks the sulfamate group and has different chemical properties and reactivity.
Methyl sulfamate: This compound contains the sulfamate group but lacks the bis(2-hydroxyethyl)amino moiety.
2-[Bis(2-hydroxyethyl)amino]ethanol: This compound is similar but does not contain the sulfamate group.
The uniqueness of this compound lies in the combination of the sulfamate group with the bis(2-hydroxyethyl)amino moiety, which imparts distinct chemical and biological properties.
特性
| 116365-01-6 | |
分子式 |
C7H18N2O5S |
分子量 |
242.30 g/mol |
IUPAC名 |
methyl N-[2-[bis(2-hydroxyethyl)amino]ethyl]sulfamate |
InChI |
InChI=1S/C7H18N2O5S/c1-14-15(12,13)8-2-3-9(4-6-10)5-7-11/h8,10-11H,2-7H2,1H3 |
InChIキー |
KCMNMBFBKCSTII-UHFFFAOYSA-N |
正規SMILES |
COS(=O)(=O)NCCN(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


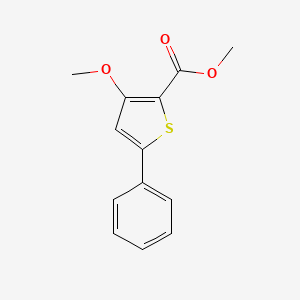
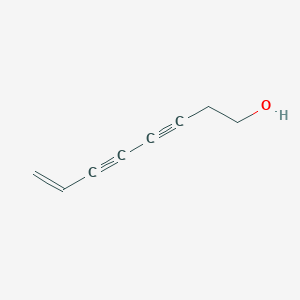
![2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine](/img/structure/B14302253.png)
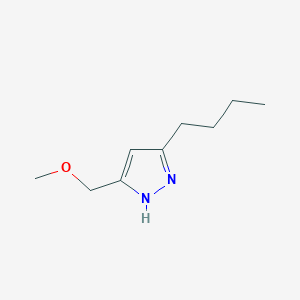


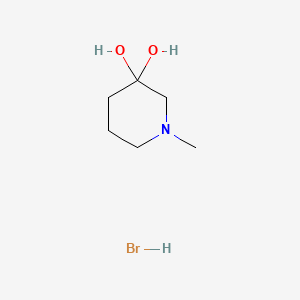
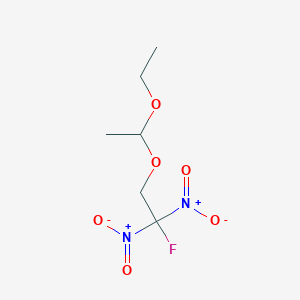
![tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane](/img/structure/B14302307.png)
